molecular formula C11H16BrN B1407411 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine CAS No. 1270363-65-9

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B1407411
CAS No.: 1270363-65-9
M. Wt: 242.16 g/mol
InChI Key: IUGACYBJTZMIJW-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine is a chemical compound provided for research and development purposes. It has the CAS Number 1270278-78-8 and a molecular formula of C11H16BrN, with a molecular weight of 242.16 g/mol . The compound's structure features a bromo-methylphenyl group and a methylpropanamine chain, which may be of interest in various scientific investigations, including the development of novel bioactive molecules . As a building block in organic synthesis, this amine can serve as a key precursor for the exploration of structure-activity relationships in new compound classes . Researchers can utilize it in projects involving the synthesis of more complex molecular systems for pharmacological or insecticidal studies, among other fields . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. All necessary safety information, including hazard and precautionary statements, should be consulted prior to handling. Proper storage in a cool, dry place and handling under an inert atmosphere are recommended to maintain the integrity of the compound .

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGACYBJTZMIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine presents a specific set of chemoselective challenges common to late-stage drug discovery intermediates. The molecule features a meta-substituted aryl bromide—a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig)—which must remain intact during the construction of the sterically hindered benzylic amine.

This guide details a robust, scalable route utilizing Weinreb Amide chemistry to install the sterically demanding isobutyl group without compromising the aryl bromide. It further details a Titanium(IV)-mediated reductive amination to overcome the steric hindrance of the


-branched alkyl chain.
Target Molecule Profile
PropertySpecification
IUPAC Name 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine
Molecular Formula C

H

BrN
Key Structural Features Meta-bromo substituent (labile to Li/Mg exchange); Benzylic amine; Steric bulk at C2 (isopropyl).[1]
Primary Challenge Preventing Ar-Br lithiation/magnesiation during alkylation; Overcoming steric hindrance during imine formation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Weinreb amide to prevent over-addition of the organometallic reagent, a common failure mode when using esters or acid chlorides.

Retrosynthesis Target Target Amine (1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine) Ketone Intermediate Ketone (1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one) Target->Ketone Reductive Amination Weinreb Weinreb Amide (3-bromo-N-methoxy-N,5-dimethylbenzamide) Ketone->Weinreb Grignard Addition (Chemoselective) Start Starting Material (3-Bromo-5-methylbenzoic acid) Weinreb->Start Amidation

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl bromide handle.

Detailed Synthetic Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 3-bromo-5-methylbenzoic acid to 3-bromo-N-methoxy-N,5-dimethylbenzamide.

Rationale: The Weinreb amide forms a stable 5-membered chelate with the metal cation upon nucleophilic attack, preventing the collapse of the tetrahedral intermediate until acidic workup. This guarantees mono-addition to form the ketone.

Protocol:

  • Activation: Charge a flame-dried 1L round-bottom flask with 3-bromo-5-methylbenzoic acid (21.5 g, 100 mmol) and DCM (400 mL). Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise at 0°C.

    • Observation: Vigorous evolution of CO

      
       gas.
      
  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) followed by Triethylamine (15.3 mL, 110 mmol).

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with 1M HCl (200 mL). Extract aqueous layer with DCM (2 x 100 mL). Wash combined organics with Sat. NaHCO

    
     and Brine.[2] Dry over MgSO
    
    
    
    and concentrate.
  • Yield: Expect ~23-25 g (85-92%) of a pale yellow oil/solid.

Step 2: Chemoselective Grignard Addition

Objective: Install the isopropyl group to form 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one.

Critical Control Point: Temperature. Aryl bromides can undergo Halogen-Metal exchange with Grignard reagents. However, at -78°C , the nucleophilic attack on the Weinreb amide is kinetically favored over the Br-Mg exchange at the meta position.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Dissolve the Weinreb amide (12.9 g, 50 mmol) in anhydrous THF (150 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add Isopropylmagnesium chloride (2.0 M in THF) (30 mL, 60 mmol) dropwise over 30 minutes via syringe pump.

    • Note: Maintain internal temperature below -70°C to prevent attack on the Ar-Br bond.

  • Equilibration: Stir at -78°C for 2 hours.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirring solution of 1M HCl (200 mL) at 0°C. This hydrolyzes the stable tetrahedral intermediate to the ketone.

  • Purification: Extract with Et

    
    O. Flash chromatography (SiO
    
    
    
    , 5-10% EtOAc in Hexanes) is usually required to remove trace bi-aryl impurities if exchange occurred.
  • Data: The product is a colorless oil.

    • IR: 1685 cm

      
       (Ketone C=O).
      
    • 1H NMR: Distinct doublet for isopropyl methyls (~1.1 ppm) and septet (~3.4 ppm).

Step 3: Ti(IV)-Mediated Reductive Amination

Objective: Convert the hindered ketone to the target amine.

Rationale: The isopropyl group adjacent to the carbonyl creates significant steric hindrance, making standard imine formation slow. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine intermediate before reduction.

Protocol:

  • Imine Formation: In a sealed tube, combine the Ketone (2.41 g, 10 mmol), Ammonium Acetate (7.7 g, 100 mmol, 10 eq), and Titanium(IV) isopropoxide (5.9 mL, 20 mmol, 2 eq).

    • Solvent: Neat or minimal MeOH (5 mL).

  • Incubation: Stir at 40-50°C for 6-8 hours. The solution will become viscous.

  • Reduction: Dilute with MeOH (20 mL). Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

    
    CN)  (0.94 g, 15 mmol) portion-wise.
    
    • Safety: HCN generation is possible; ensure proper venting.

  • Workup: Quench with 1M NaOH (30 mL) to precipitate titanium salts. Filter through a Celite pad.[3]

  • Extraction: Extract the filtrate with DCM. The amine can be converted to the HCl salt for storage.

Analytical & Safety Profile

Data Summary
ParameterValue / Observation
Typical Overall Yield 55 - 65% (over 3 steps)
Major Impurity (Step 2) 3,3'-dibromo-5,5'-dimethylbiphenyl (via radical coupling if temp > -40°C)
Major Impurity (Step 3) Reduced alcohol (if imine formation is incomplete)
Appearance White crystalline solid (as HCl salt)
Reaction Workflow Visualization

Workflow cluster_0 Step 1: Weinreb cluster_1 Step 2: Grignard cluster_2 Step 3: Reductive Amination Acid Ar-COOH WA Weinreb Amide Acid->WA 1. CDI, DCM 2. NH(OMe)Me·HCl Ketone Ar-C(=O)-iPr WA->Ketone iPrMgCl THF, -78°C Amine Target Amine Ketone->Amine 1. NH4OAc, Ti(OiPr)4 2. NaBH3CN

Figure 2: Sequential workflow highlighting reagents and intermediates.

Troubleshooting & Optimization

Preventing "Halogen Dance"

If the 3-bromo substituent shows instability (observed via debrominated byproducts in MS), switch the organometallic reagent in Step 2 from iPrMgCl to Diisopropylzinc (iPr


Zn) . Organozinc reagents are significantly more chemoselective and will not insert into the Ar-Br bond even at 0°C, though the reaction time will increase to 12-24 hours.
Chiral Resolution

The synthesized amine is racemic. For drug development requiring the (R)- or (S)-enantiomer:

  • Chemical Resolution: Recrystallization with L-Tartaric acid or N-Acetyl-L-leucine .

  • Enzymatic Resolution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor.

References

  • Weinreb Amide Synthesis & Utility

    • Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents."[5][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Chemoselectivity of Grignard Reagents with Halogenated Aromatics

    • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929.
  • General Synthesis of Phenethylamines

    • PubChem Compound Summary for similar scaffolds.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the nuclear magnetic resonance (NMR) characterization of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine, a novel organic compound with potential applications in pharmaceutical research. As a primary amine with a substituted aromatic ring and an isopropyl group, its structure presents a unique set of spectroscopic challenges and learning opportunities. This document details the step-by-step process of structural elucidation, from sample preparation to the application of advanced 1D and 2D NMR techniques. It is designed to serve as a practical resource for researchers and professionals in the field of drug development and chemical analysis, offering not just procedural instructions but also the underlying scientific rationale for each step.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical first step. The biological activity of a compound is intrinsically linked to its structure, and even minor variations can lead to significant differences in efficacy and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating the structure of organic molecules in solution.

This guide focuses on the complete NMR characterization of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine. The presence of a stereocenter at the benzylic position, coupled with the distinct electronic environments of the aromatic and aliphatic protons, makes this molecule an excellent case study for a multi-faceted NMR analysis. We will employ a suite of experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, to systematically piece together its molecular architecture.

Foundational Principles: A Brief Refresher on NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), reflects the electronic environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei results in the splitting of NMR signals. The magnitude of this coupling, known as the coupling constant (J), provides information about the number of adjacent non-equivalent nuclei and their dihedral angles.

  • Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal.

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum begins with meticulous sample preparation. The following protocol is a field-proven method for preparing small organic molecules for NMR analysis.

Sample Preparation Protocol
  • Material Weighing: Accurately weigh 5-25 mg of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[1][2] The deuterium in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.[1]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity. The following is a general overview of the key experiments and their purpose.

experimental_workflow

Step-by-Step Spectral Analysis and Interpretation

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

  • Aromatic Region (δ 7.0-7.5 ppm): The 1,3,5-trisubstituted benzene ring will give rise to three distinct signals in this region. The electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) groups will influence the chemical shifts of the aromatic protons.[3][4]

  • Benzylic Proton (δ ~4.0 ppm): The proton attached to the carbon bearing the amine group (the stereocenter) will appear as a doublet, split by the adjacent methine proton of the isopropyl group.

  • Amine Protons (δ 1-2 ppm): The two protons of the primary amine (NH₂) will typically appear as a broad singlet.[5][6] The broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus.

  • Isopropyl Group (δ 0.8-2.0 ppm): This group will exhibit two signals: a multiplet for the methine proton and two doublets for the diastereotopic methyl groups. The non-equivalence of the methyl groups is a consequence of the adjacent stereocenter.

  • Methyl Group on the Ring (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

Table 1: Predicted ¹H NMR Data for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5m3H
Benzylic-CH~4.0d1H
NH₂1.0 - 2.0br s2H
Isopropyl-CH1.8 - 2.2m1H
Isopropyl-CH₃0.8 - 1.2d6H
Aromatic-CH₃~2.3s3H
¹³C{¹H} NMR and DEPT: The Carbon Skeleton

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between CH, CH₂, and CH₃ groups.[7][8][9]

  • DEPT-90: Shows only signals from CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[7]

By comparing the broadband ¹³C spectrum with the DEPT spectra, all carbon types can be assigned.

Table 2: Predicted ¹³C NMR and DEPT Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
Quaternary Aromatic-C (C-Br)120 - 125No signalNo signal
Quaternary Aromatic-C (C-CH₃)135 - 140No signalNo signal
Quaternary Aromatic-C (C-alkyl)140 - 145No signalNo signal
Aromatic-CH125 - 135PositivePositive
Benzylic-CH55 - 65PositivePositive
Isopropyl-CH30 - 40PositivePositive
Isopropyl-CH₃15 - 25No signalPositive
Aromatic-CH₃20 - 25No signalPositive
2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[10][11]

COSY_Correlations

The HSQC (Heteronuclear Single Quantum Coherence) experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][13][14] This is instrumental for definitively assigning the ¹³C signals of protonated carbons.

HSQC_Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][15][16] This allows for the assignment of quaternary carbons and the connection of different molecular fragments.

Key Expected HMBC Correlations:

  • The benzylic proton will show correlations to the quaternary aromatic carbon it is attached to, as well as to the two adjacent aromatic CH carbons.

  • The protons of the ring's methyl group will show correlations to the quaternary carbon it is attached to and the two neighboring aromatic CH carbons.

  • The protons of the isopropyl methyl groups will show correlations to the isopropyl methine carbon and the benzylic carbon.

Data Processing and Reporting

Modern NMR software packages such as Mnova NMR, TopSpin, or NMRium offer comprehensive tools for processing, analyzing, and reporting NMR data.[17][18][19][20] Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing. For publications and reports, it is crucial to present the data in a clear and standardized format, including tables of chemical shifts and coupling constants, and annotated spectra.

Conclusion: A Confirmed Structure

By systematically applying a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, DEPT distinguishes the carbon types, COSY establishes the proton-proton connectivities within the aliphatic chain, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that tie the entire molecule together. This comprehensive approach ensures the scientific integrity of the structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • CCPN. (n.d.). AnalysisAssign - Software for analysis of biological NMR data. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

  • Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. Retrieved from [Link]

  • Brugel, W. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Bureau of Standards. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Australian National University NMR / EPR Facility. (n.d.). HMBC. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Carbon-13 NMR Spectroscopy Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Université de Lille. (n.d.). Two-dimensional NMR spectroscopy - The long range coupling: COSY. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. A Level Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

  • ETH Zurich. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Rochester. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)-5-methoxy-N-methylpentan-2-amine. Retrieved from [Link]

Sources

FT-IR spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical vibrational modes of the molecule, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its characteristic spectral features. By correlating specific absorption bands with their corresponding molecular functional groups, this guide serves as an essential reference for the structural characterization and quality control of this compound and its analogues.

Introduction: The Role of FT-IR in Structural Elucidation

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine is a substituted aromatic amine with a unique combination of functional groups, including a primary amine, a 1,3,5-trisubstituted aromatic ring, an isopropyl moiety, and a carbon-bromine bond. The precise arrangement of these groups dictates its chemical properties and potential applications. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule of this complexity, FT-IR is indispensable for confirming the presence of key functional groups and verifying the overall molecular architecture, ensuring batch-to-batch consistency and purity.

Molecular Structure and Functional Group Analysis

A thorough interpretation of the FT-IR spectrum begins with a detailed analysis of the molecule's structure. The key functional groups and bond types that will produce characteristic infrared absorptions are identified below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Ensure Sample is Dry (Free from solvent) p1->p2 a1 Collect Background Spectrum (Clean crystal, 32 scans, 4 cm⁻¹ resolution) p2->a1 a2 Apply Small Sample (Ensure full crystal contact) a1->a2 a3 Collect Sample Spectrum (Same parameters as background) a2->a3 d1 Perform ATR Correction (Software algorithm) a3->d1 d2 Baseline Correction (If necessary) d1->d2 d3 Peak Picking & Labeling d2->d3 d4 Correlate Peaks with Structural Features d3->d4

Figure 2: Standard operating procedure for acquiring the FT-IR spectrum using the ATR technique.

Interpretation of the FT-IR Spectrum

A hypothetical would be interpreted as follows:

  • Confirmation of the Primary Amine: The most immediate indicators would be two sharp, medium-intensity peaks in the 3400-3300 cm⁻¹ region, confirming the -NH₂ group. [1]This would be further supported by a strong bending vibration around 1620 cm⁻¹. [2]

  • Distinguishing Aromatic and Aliphatic C-H: A clear distinction would be visible around the 3000 cm⁻¹ mark. Weaker absorptions just above 3000 cm⁻¹ would confirm the aromatic C-H bonds, while a set of much stronger, sharper peaks between 2960-2870 cm⁻¹ would definitively indicate the aliphatic C-H bonds of the isopropyl and methyl groups. [3]

  • Analysis of the Aromatic System: The presence of the benzene ring would be confirmed by C=C stretching peaks between 1600-1450 cm⁻¹. [4]Crucially, the substitution pattern would be revealed by strong C-H out-of-plane bending bands in the lower fingerprint region (900-675 cm⁻¹). The specific pattern in this region would be compared against correlation charts for 1,3,5-trisubstitution to validate the isomer. [5]

  • Identification of Alkyl Structure: Within the C-H bending region, a characteristic doublet observed around 1385 cm⁻¹ and 1370 cm⁻¹ would provide strong evidence for the presence of the isopropyl group.

  • Verification of Halogenation: A medium-to-strong absorption band appearing in the low-wavenumber region, likely between 680-500 cm⁻¹, would be assigned to the C-Br stretch, confirming the presence of the bromine substituent. [6]

Conclusion

The provides a wealth of structural information, allowing for unambiguous confirmation of its identity. The key diagnostic features are the dual N-H stretching bands of the primary amine, the clear separation of aromatic and aliphatic C-H stretching frequencies, the characteristic C=C and C-H bending vibrations of the 1,3,5-trisubstituted aromatic ring, and the low-frequency C-Br stretching mode. This guide provides the theoretical foundation and practical framework for utilizing FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this complex molecule in a research or industrial setting.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. As presented in a lecture slide compilation. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

Sources

Methodological & Application

Application Note: Scaffold Utilization of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (BMP-MPA)

[1]

Introduction & Strategic Value

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (BMP-MPA) is a high-value bifunctional building block.[1] Structurally, it represents a "Valine-Hybrid" scaffold—combining the lipophilic bulk of a valine-like side chain (isopropyl) with a functionalized benzylic amine core.[1]

Key Structural Features:
  • The Aryl Bromide Handle: Positioned at the meta position relative to the alkyl chain, this halogen allows for orthogonal expansion via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the amine.

  • The Benzylic Amine Anchor: The primary amine is a potent nucleophile for amide coupling, reductive amination, or heterocycle formation. Its benzylic position increases the acidity of the

    
    -proton, enabling unique C-H functionalization strategies.
    
  • The Steric Modulator (Isopropyl Group): Unlike standard phenethylamines, the adjacent isopropyl group introduces significant steric bulk. This restricts conformational freedom, potentially improving selectivity for receptor binding pockets (e.g., GPCRs, Kinases) and increasing metabolic stability against MAO (Monoamine Oxidase) degradation.

Divergent Synthesis Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, where BMP-MPA serves as the central node for generating three distinct compound libraries.

BMP_MPA_WorkflowBMPBMP-MPA Scaffold(Core)Rxn1Suzuki-Miyaura(R-B(OH)2, Pd cat.)BMP->Rxn1Rxn2Amide Coupling(R-COOH, HATU)BMP->Rxn2Rxn3CO Insertion/Cyclization(Pd, CO, Base)BMP->Rxn3Lib1Library A: Biaryl Derivatives(Kinase Inhibitor Mimetics)Rxn1->Lib1Targeting Hydrophobic PocketsLib2Library B: Lipophilic Amides(GPCR Ligands)Rxn2->Lib2Peptidomimetic BackboneLib3Library C: Isoindolinones(Cyclization)Rxn3->Lib3Rigid Core Formation

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine handles.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Expansion

Objective: Functionalization of the aryl bromide to create biaryl diversity.[1] Challenge: The free amine can poison Pd catalysts. Solution: Use of a robust catalyst system (Pd(dppf)Cl2) and a biphasic solvent system to maintain solubility.

Reagents & Stoichiometry:

Component Equiv. Role
BMP-MPA 1.0 Limiting Reagent
Aryl Boronic Acid 1.2 Coupling Partner
Pd(dppf)Cl2[1] · DCM 0.05 Catalyst (Robust to amines)
K2CO3 (2M aq.) 3.0 Base

| 1,4-Dioxane | - | Solvent (0.1 M conc.) |[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge BMP-MPA (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvation: Add 1,4-Dioxane (degassed) followed by 2M aqueous K2CO3.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Bromide isotope pattern).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Validation Check: The product should show the loss of the characteristic 1:1 bromine isotope doublet in Mass Spec.

Protocol B: Sterically Demanding Amide Coupling

Objective: Derivatization of the amine. Challenge: The adjacent isopropyl group (Valine-like) creates steric hindrance, slowing down nucleophilic attack.[1] Solution: Use of HATU (high-activity coupling agent) and DIPEA in a polar aprotic solvent.[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (anhydrous). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins at RT to form the active ester.

  • Addition: Add BMP-MPA (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at 40°C for 6–18 hours. Note: Mild heating is required due to the steric bulk of the isopropyl group.

  • Quench: Dilute with saturated NaHCO3 (aq) to quench unreacted active ester.

  • Extraction: Extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

Chiral Resolution Strategy

BMP-MPA contains a chiral center at C1.[1] For biological assays, enantiomeric purity is non-negotiable. The following workflow describes the classical resolution using diastereomeric salt formation, which is scalable and cost-effective compared to chiral HPLC.

Chiral_ResolutionRacemateRacemic BMP-MPA(50:50 Mixture)TartaricAdd (L)-(+)-Tartaric AcidSolvent: EtOH/H2ORacemate->TartaricCrystFractional Crystallization(Heat to reflux -> Slow cool)Tartaric->CrystSolidPrecipitate(Diastereomeric Salt A)Cryst->SolidLess SolubleLiquorMother Liquor(Enriched Salt B)Cryst->LiquorMore SolubleFreeBaseFree Base Liberation(NaOH treatment)Solid->FreeBaseYields Pure Enantiomer

Figure 2: Resolution of the racemic scaffold into single enantiomers using tartaric acid.[1]

Protocol C: Resolution via Tartaric Acid

  • Salt Formation: Dissolve racemic BMP-MPA (10 g) in Ethanol (hot). Add (L)-(+)-Tartaric acid (0.5 equiv for "Pope-Peachey" method or 1.0 equiv for standard).[1]

  • Crystallization: Heat to reflux until clear, then allow to cool slowly to RT, then to 4°C overnight.

  • Filtration: Collect the crystals. This is typically the (+)-amine[1]·(+)-tartrate salt (verify specific rotation).

  • Liberation: Suspend crystals in water, basify with 2M NaOH to pH 12, and extract the free amine with DCM.

References & Authority

  • Suzuki Coupling of Aryl Halides:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Amide Coupling Reagents (HATU):

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Chiral Resolution of Benzylic Amines:

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid protocols).

  • Valiophenone/Cathinone Scaffold Chemistry:

    • PubChem Compound Summary for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine.(Note: Used for structural verification).

Disclaimer: All protocols involve hazardous chemicals (aryl halides, organic solvents). Perform all work in a certified chemical fume hood wearing appropriate PPE.

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Pharmacological Characterization of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

The compound 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine belongs to the α-methylphenethylamine (amphetamine) class of molecules.[1][2] Structurally, it is an analog of amphetamine, featuring a brominated and methylated phenyl ring. This structural motif strongly suggests that its primary biological targets are within the monoaminergic system, which is critical for regulating mood, cognition, and behavior. Specifically, compounds of this class are known to interact with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and may also exhibit activity at G-protein coupled receptors (GPCRs) such as the trace amine-associated receptor 1 (TAAR1).[3][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the in vitro characterization of this compound. The proposed assays are designed to elucidate its binding affinity, functional potency, and mechanism of action at its most probable molecular targets. By following these protocols, researchers can generate a robust pharmacological profile, essential for understanding the compound's potential therapeutic applications or its mechanism of psychoactivity.

Rationale for Target Selection and Assay Strategy

The decision to focus on monoamine transporters and TAAR1 is rooted in the compound's structural similarity to amphetamine.[2]

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[7] Amphetamines are known to act as either reuptake inhibitors or as substrates for these transporters, leading to increased extracellular concentrations of monoamines.[6][8] Therefore, it is critical to assess the compound's ability to bind to these transporters (affinity) and to inhibit their function (potency).

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines and various psychoactive drugs, including amphetamines.[4][5] It is expressed in key monoaminergic brain regions and functions as a modulator of dopaminergic and serotonergic systems.[4][9] Activation of TAAR1 can influence the activity of monoamine transporters, making it a crucial secondary target to investigate.[5]

Our experimental strategy follows a logical progression from initial binding assessment to functional characterization. This tiered approach ensures an efficient and comprehensive evaluation of the compound's pharmacology.

Experimental Workflow Overview

The overall strategy involves a multi-step process to define the compound's interaction with its primary molecular targets. The workflow begins with determining binding affinity, followed by functional assays to measure potency and efficacy.

G cluster_0 Phase 1: Affinity Characterization cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Data Integration & Profiling p1 Protocol 1: Radioligand Binding Assays (DAT, NET, SERT) p1_out Determine Binding Affinity (Ki) p1->p1_out Output p2 Protocol 2: Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) p1_out->p2 p2_out Determine Functional Potency (IC50) p2->p2_out Output p3 Protocol 3: TAAR1 Functional Assay (Calcium Mobilization) p3_out Determine Agonist/Antagonist Potency (EC50/IC50) p3->p3_out Output analysis Comprehensive Pharmacological Profile p2_out->analysis p3_out->analysis

Caption: High-level experimental workflow for characterizing the test compound.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter protein expressed in cell membranes. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated.[10][11]

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]-WIN 35,428 or [³H]-CFT

    • For NET: [³H]-Nisoxetine

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

  • Non-specific Binding Determinants:

    • For DAT: 10 µM Benztropine or 10 µM Mazindol[12]

    • For NET: 10 µM Desipramine or 10 µM Nisoxetine[12]

    • For SERT: 10 µM Fluoxetine or 1 µM Sertraline[12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter, scintillation fluid.

Workflow Diagram:

G start Prepare Reagents (Membranes, Buffers, Ligands, Test Compound Dilutions) plate Plate Assay Components (Buffer, Radioligand, Compound/Vehicle, Membranes) start->plate incubate Incubate at Room Temp (e.g., 60-120 minutes) plate->incubate filter Rapidly Filter through GF/B filter plates incubate->filter wash Wash Filters with Ice-Cold Assay Buffer filter->wash dry Dry Filter Plates wash->dry scint Add Scintillation Fluid dry->scint count Count Radioactivity (Liquid Scintillation Counter) scint->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM across 11 points.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for three conditions:

    • Total Binding: Assay buffer, radioligand, and vehicle (e.g., DMSO).

    • Non-specific Binding (NSB): Assay buffer, radioligand, and a high concentration of the appropriate non-specific binding determinant.

    • Competition: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Initiate Reaction: Add the cell membrane preparation (typically 5-20 µg of protein per well) to all wells to start the binding reaction.[13] The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Principle: This functional assay measures the transport of a radiolabeled or fluorescent monoamine substrate into cells or synaptosomes expressing the transporter of interest. An inhibitor will reduce the rate of substrate accumulation. This protocol describes both a traditional radiolabeled method and a modern fluorescence-based alternative.

Method A: Radiometric [³H]-Monoamine Uptake Assay

Materials:

  • Cells/Tissue: Adherent HEK293 cells stably expressing DAT, NET, or SERT, or freshly prepared rat striatal (for DAT) or cortical (for NET/SERT) synaptosomes.

  • Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (5-HT).

  • Uptake Buffer (KHB): Krebs-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). For [³H]-dopamine uptake, supplement with 0.2 mg/mL ascorbic acid.[14][15]

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Protocol:

  • Cell Plating: Plate adherent cells in a 96-well plate the day before the experiment to form a confluent monolayer.

  • Pre-incubation: Wash cells once with room temperature uptake buffer. Then, pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or a known inhibitor (for positive control).[12][14]

  • Initiate Uptake: Add the radiolabeled substrate (e.g., 200 nM [³H]-dopamine) to each well to start the uptake reaction.[14][15]

  • Incubation: Incubate for a short period at room temperature (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET).[14][15] The time should be within the initial linear phase of uptake.

  • Termination: Rapidly remove the uptake solution and wash the cells multiple times with ice-cold buffer to stop the reaction.

  • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well and transfer the lysate to scintillation vials.[14][15]

  • Scintillation Counting: Add scintillation fluid and quantify the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting with a non-linear regression model.

Method B: Fluorescence-Based Uptake Assay

Principle: This modern, homogeneous "mix-and-read" assay uses a fluorescent substrate that mimics monoamines.[16][17] When the substrate is transported into the cell, its fluorescence increases. An extracellular quenching dye is used to eliminate background fluorescence, removing the need for wash steps.[16][17]

Materials:

  • Commercial Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[16][18][19] This kit contains the fluorescent substrate and a masking dye.

  • Cells: HEK293 or CHO cells stably expressing DAT, NET, or SERT.

  • Instrumentation: Fluorescence microplate reader capable of bottom-read mode.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.[19]

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 10-15 minutes.

  • Reagent Addition: Prepare the dye solution according to the manufacturer's protocol and add it to all wells.[17]

  • Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint measurement.[17]

  • Data Analysis: Calculate the rate of uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads). Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound.

Protocol 3: TAAR1 Functional Calcium Mobilization Assay

Objective: To determine if the test compound acts as an agonist or antagonist at the human TAAR1 receptor.

Principle: TAAR1 natively couples to the Gαs protein, which is difficult to assay in a high-throughput format. A common strategy is to stably co-express TAAR1 with a promiscuous G-protein, such as Gα16, in a host cell line (e.g., CHO-K1 or HEK293).[20] Gα16 couples receptor activation to the Gαq pathway, leading to the mobilization of intracellular calcium stores, which can be detected with a calcium-sensitive fluorescent dye.[9][20]

Signaling Pathway Diagram:

G Ligand Test Compound (Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates G_alpha16 Gα16 TAAR1->G_alpha16 Activates PLC Phospholipase C (PLC) G_alpha16->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER Ca_ER Ca²⁺ Ca_Cyto Cytosolic Ca²⁺ (Increase) ER->Ca_Cyto Releases Ca²⁺ FluoDye Fluorescent Ca²⁺ Dye (e.g., Fluo-4, Calcium 3) Ca_Cyto->FluoDye Binds Signal Fluorescence Signal FluoDye->Signal Produces

Caption: TAAR1 signaling pathway via Gα16 coupling to calcium mobilization.

Materials:

  • Cells: CHO-K1 or HEK293 cell line stably co-expressing human TAAR1 and Gα16.

  • Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or a commercial kit like the Calcium 3 Assay Kit.[20]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Ligands: β-phenylethylamine (β-PEA) as a reference agonist.

  • Instrumentation: Fluorescence microplate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed the TAAR1/Gα16 cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Agonist Mode Testing:

    • Place the plate into the fluorescence reader.

    • Establish a baseline fluorescence reading for 5-10 seconds.

    • Add varying concentrations of the test compound and measure the fluorescence response over 1-2 minutes.

    • Add a maximal concentration of the reference agonist (β-PEA) as a positive control.

  • Antagonist Mode Testing (if no agonist activity is found):

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound for 10-15 minutes.

    • Place the plate into the reader and add a concentration of the reference agonist that gives a sub-maximal (EC₈₀) response.

    • Measure the fluorescence response. An antagonist will reduce the signal elicited by the reference agonist.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For Agonist Mode: Plot the response versus the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the reference agonist).

    • For Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of the test compound to determine the IC₅₀.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different targets.

Table 1: Summary of Pharmacological Data for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

TargetAssay TypeParameterResult (Mean ± SEM, n=3)
hDAT [³H]-WIN 35,428 BindingKᵢ (nM)Experimental Value
[³H]-Dopamine UptakeIC₅₀ (nM)Experimental Value
hNET [³H]-Nisoxetine BindingKᵢ (nM)Experimental Value
[³H]-Norepinephrine UptakeIC₅₀ (nM)Experimental Value
hSERT [³H]-Citalopram BindingKᵢ (nM)Experimental Value
[³H]-Serotonin UptakeIC₅₀ (nM)Experimental Value
hTAAR1 Calcium MobilizationEC₅₀ (nM)Experimental Value
Calcium MobilizationEₘₐₓ (% of β-PEA)Experimental Value

Interpretation:

  • Potency: Lower Kᵢ, IC₅₀, and EC₅₀ values indicate higher potency.

  • Selectivity: Comparing the potency values across DAT, NET, and SERT reveals the compound's selectivity profile. For example, a much lower IC₅₀ for DAT and NET compared to SERT would classify it as a dopamine/norepinephrine-preferring agent.

  • Mechanism of Action: A close correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) suggests a competitive inhibitory mechanism at the transporters. Activity in the TAAR1 assay would indicate a direct GPCR-mediated effect.

References

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Steinkellner, T., et al. (2011). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+. Journal of Neuroscience Methods. [Link]

  • Bunnelle, E. M., et al. (2006). A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium. Journal of Biomolecular Screening. [Link]

  • Fowler, C. E., et al. Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Zhang, Y., et al. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]

  • Salah-Uddin, H., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS Discovery. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Simmler, L. D., et al. (2021). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Molecules. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Manual. Molecular Devices. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Espinoza, S., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. [Link]

  • Espinoza, S., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. PMC. [Link]

  • Atanasov, V., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules. [Link]

  • Radioligand Binding Assay Method Information. BindingDB. [Link]

  • Cannaert, A., et al. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen. Journal of Analytical Toxicology. [Link]

  • Schetz, J. A. (2002). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]

  • Armstrong, B. A., et al. (2016). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology. [Link]

  • Chen, S., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • 510(k) Substantial Equivalence Determination Decision Summary. FDA. [Link]

  • GPCR Internalization Assay. Creative Bioarray. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

  • Ho, B. T., et al. (1970). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry. [Link]

  • (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. PubChem. [Link]

  • 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

  • alpha.-Methylphenethylamine, d-form. DrugBank. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Sadowska, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Schueler, M. G., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Methiopropamine. Wikipedia. [Link]

  • Cirigliano, A., et al. (2023). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules. [Link]

  • 1-(3-Bromo-5-methylphenyl)ethan-1-amine 1g. Dana Bioscience. [Link]

Sources

High-Sensitivity LC-MS/MS Quantification of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-04

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates rapid, adaptable analytical protocols.[1] This Application Note details the method development and validation for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (referred to herein as BMPA-Iso ), a structural analog of substituted benzylamines and phenethylamines.

Due to the unique bromine substitution at the 3-position and the branched isobutyl side chain, this molecule presents specific chromatographic and mass spectrometric challenges. This guide provides a robust Solid Phase Extraction (SPE) protocol using Mixed-Mode Cation Exchange (MCX) and a validated UHPLC-MS/MS method. The presence of the bromine moiety is leveraged here as a critical diagnostic tool, utilizing its distinct isotopic signature (


) for false-positive elimination.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful extraction.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

Precursor selection.[2]
Exact Mass (

,

)
242.0544 DaPrimary MRM precursor.
Exact Mass (

,

)
244.0524 DaConfirmatory precursor (Must match 1:1 ratio).
pKa (Amine) ~9.5 (Basic)Positive ionization (ESI+) is ideal. Retention on MCX requires pH < 7.
LogP ~3.2 (Lipophilic)High organic solvent required for elution; susceptible to phospholipid suppression.
The "Bromine Advantage"

In mass spectrometry, most organic molecules contain only C, H, N, O, resulting in a single dominant monoisotopic peak. Brominated compounds, however, exhibit a "twin peak" signature separated by 2 Da.

  • Strategy: We will monitor transitions for both isotopes. If the signal does not appear in both channels with roughly equal intensity, the detection is a false positive (e.g., matrix interference).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Biological matrices (plasma, urine) contain salts, proteins, and phospholipids that suppress ionization. While Liquid-Liquid Extraction (LLE) is possible, Mixed-Mode Cation Exchange (MCX) is superior here because it locks the basic amine analyte onto the sorbent via two mechanisms: hydrophobic interaction (phenyl ring) and electrostatic attraction (amine group). This allows for a rigorous wash step that LLE cannot match.

Reagents
  • Sorbent: Polymeric MCX (30 mg/1 mL or 96-well plate).

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).

  • Wash 1: 0.1% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 100% Methanol (Removes neutrals/lipids while analyte stays locked by charge).

  • Elution: 5% Ammonium Hydroxide in Methanol (Neutralizes amine, releasing analyte).

Workflow Diagram

The following diagram illustrates the "Lock and Release" mechanism essential for high purity.

MCX_Workflow cluster_0 Step 1: Conditioning cluster_1 Step 2: Loading (pH < 4) cluster_2 Step 3: Washing cluster_3 Step 4: Elution (pH > 10) Cond Activate Sorbent (MeOH -> Water) Load Load Sample (Analyte + Matrix) Cond->Load Bind Analyte Protonated (NH3+) Binds via Cation Exchange Load->Bind Wash1 Aqueous Wash (Removes Salts/Proteins) Bind->Wash1 Wash2 Organic Wash (MeOH) (Removes Neutrals/Lipids) *CRITICAL CLEANUP STEP* Wash1->Wash2 Elute 5% NH4OH in MeOH (Deprotonates Amine -> Release) Wash2->Elute

Figure 1: MCX Extraction Logic. The dual-wash system (Aqueous then Organic) ensures only basic compounds remain before elution.

Detailed Protocol
  • Pre-treatment: Dilute 200 µL Plasma/Urine with 200 µL 4% Phosphoric Acid . (Acidification ensures the amine is protonated).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply pre-treated sample at equivalent of 1 mL/min.

  • Wash 1: 1 mL 2% Formic Acid. (Discards hydrophilic interferences).

  • Wash 2: 1 mL 100% Methanol. (Discards hydrophobic neutrals. Analyte remains bound by ionic charge).

  • Elute: 2 x 250 µL 5%

    
     in Methanol.
    
  • Reconstitute: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Instrumental Method (UHPLC-MS/MS)

Chromatographic Conditions

A C18 column with a charged surface or biphenyl phase is recommended to improve peak shape for basic amines.

  • System: Agilent 1290 / Sciex Exion / Waters UPLC.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+) Parameters
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500-4500 V.

  • Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of BMPA-Iso involves the cleavage of the C-N bond and the loss of the isopropyl group.

Precursor Ion (Q1)Product Ion (Q3)CE (eV)IDRationale
242.1 (

)
225.1 20QuantLoss of

(Characteristic of primary amines)
242.1 (

)
169.0 35Qual 1Tropylium ion (Bromomethylphenyl cation)
244.1 (

)
227.1 20Qual 2Isotope Confirmation (Must match Quant peak RT)
244.1 (

)
171.0 35Qual 3Isotope Confirmation for Tropylium ion

Data Analysis & Validation Logic

Fragmentation Pathway

Understanding why we see these masses is crucial for defending the data in court or regulatory filings.

Fragmentation cluster_lossNH3 Loss of Ammonia cluster_tropylium Alpha Cleavage M Precursor [M+H]+ m/z 242 (79Br) NH3 [M-NH3]+ m/z 225 M->NH3 -17 Da (NH3) Trop Substituted Tropylium [Ar-CH2]+ m/z 169 M->Trop -73 Da (C4H11N) SideChain Neutral Loss (Isopropylamine)

Figure 2: Proposed Fragmentation Pathway. The stability of the brominated tropylium ion makes it a robust qualifier.

Validation Criteria (SWGTOX/FDA Guidelines)
  • Linearity:

    
     over 1–1000 ng/mL range.
    
  • Ion Ratio: The ratio of the 242>225 transition to the 244>227 transition should remain within ±20% of the reference standard. This is the primary specificity check.

  • Matrix Effect (ME): Calculate as

    
    .
    
    • Acceptable: 80-120%.

    • If ME < 50%: Indicates suppression. Switch to the MCX protocol defined above or use a stable isotope internal standard (e.g., Amphetamine-D5, as a structural proxy if specific IS is unavailable).

Troubleshooting & Optimization

  • Problem: Low sensitivity.

    • Cause: Adsorption to glass vials.

    • Solution: Use polypropylene vials or add 0.5% BSA to the reconstitution solvent to block active sites.

  • Problem: Peak tailing.

    • Cause: Interaction of the amine with residual silanols on the column.

    • Solution: Increase Ammonium Formate concentration to 5mM or use a "Charged Surface Hybrid" (CSH) column.

  • Problem: "Ghost" peaks in the blank.

    • Cause: Carryover.

    • Solution: Implement a needle wash with 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Link

  • Thermo Fisher Scientific. (2022). Solid Phase Extraction Guide: Method Development for Basic Drugs. Link

  • Peters, F. T., et al. (2010). Validation of new methods. Forensic Science International.[3] Link

  • PubChem. (2024). Compound Summary: Brominated Phenethylamine Derivatives. Link (General reference for physicochemical properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine. It addresses common challenges and offers practical, field-proven solutions to optimize yield and purity. The information is structured to provide both quick troubleshooting answers and a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that may arise during the synthesis, which typically proceeds via a multi-step route involving the formation of a key intermediate, 3-bromo-5-methylbenzaldehyde, followed by a reductive amination.

Issue 1: Low Yield in the Grignard Reaction for 3-Bromo-5-methylbenzaldehyde Synthesis

Question: My Grignard reaction to form 3-bromo-5-methylbenzaldehyde from 1,3-dibromo-5-methylbenzene is consistently giving low yields. What are the likely causes and how can I improve it?

Answer: Low yields in Grignard reactions are a frequent challenge, often stemming from the sensitivity of the Grignard reagent to moisture and air. Here’s a breakdown of potential causes and actionable solutions:

  • Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with even trace amounts of water or other protic sources.[1][2] The surface of the magnesium metal can also be passivated by a layer of magnesium oxide, which prevents the reaction from initiating.[1]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use to eliminate adsorbed water. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are critical.[1][2][3] It is advisable to use freshly opened bottles of anhydrous solvents or to dry them using appropriate methods.

    • Magnesium Activation: The magnesium turnings must be fresh and have a shiny surface. If the surface appears dull, it is likely oxidized. You can activate the magnesium by:

      • Gently crushing the turnings under an inert atmosphere to expose a fresh surface.

      • Adding a small crystal of iodine. The disappearance of the iodine's color is an indicator of magnesium activation.[1][2]

      • Adding a few drops of 1,2-dibromoethane can also initiate the reaction.

    • Initiation of the Reaction: The reaction may not start immediately. Gentle heating or sonication can help to initiate the formation of the Grignard reagent. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.[2]

    • Slow Addition of Electrophile: The electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), should be added slowly to the cooled Grignard reagent solution (typically -40 to 10°C) to prevent side reactions.[4]

Issue 2: Formation of Biphenyl and Other Coupling Byproducts

Question: I am observing significant amounts of biphenyl-type byproducts in my Grignard reaction mixture. How can I minimize their formation?

Answer: The formation of coupling products, such as biphenyl derivatives, is a known side reaction in Grignard syntheses, particularly at elevated temperatures.[3]

  • Causality: This side reaction, often referred to as Wurtz-type coupling, occurs when the Grignard reagent reacts with the starting aryl halide.[5] Higher concentrations of the aryl halide and elevated temperatures favor this pathway.

  • Troubleshooting Steps:

    • Controlled Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent and the subsequent reaction with the electrophile.

    • Slow Addition of Aryl Halide: Add the solution of 1,3-dibromo-5-methylbenzene in anhydrous ether or THF dropwise to the magnesium turnings. This ensures that the concentration of the aryl halide in the reaction mixture remains low, minimizing the likelihood of coupling.[3]

    • Use of an Entrainment Agent: In some cases, the use of an entrainment agent can help to maintain a steady reflux and a more consistent reaction temperature.

Issue 3: Inefficient Reductive Amination and Low Amine Yield

Question: The reductive amination of 3-bromo-5-methylbenzaldehyde with isopropylamine is resulting in a low yield of the target amine. What are the key parameters to optimize?

Answer: Reductive amination is a powerful method for amine synthesis, but its efficiency depends on several factors, including the choice of reducing agent and reaction conditions.[6][7]

  • Causality: The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine.[6] Incomplete imine formation or the use of a reducing agent that is too harsh can lead to side reactions and reduced yields.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is milder and more selective for imines over aldehydes.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[7]

    • pH Control: The formation of the imine is typically favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze this step. However, strongly acidic conditions can be detrimental.

    • One-Pot vs. Stepwise Procedure: While one-pot reductive aminations are common, a stepwise approach can sometimes improve yields.[8] This involves forming the imine first, and then adding the reducing agent.

    • Stoichiometry: Using a slight excess of the amine (isopropylamine) can help to drive the equilibrium towards imine formation.

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imines.[7][8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common solvents for this reaction.
Catalyst Acetic Acid (catalytic amount)Facilitates imine formation.
Temperature Room TemperatureGenerally sufficient for the reaction.

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final product, 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, from the reaction mixture. What purification techniques are most effective?

Answer: Purification of amines can be challenging due to their basic nature. A combination of techniques is often necessary to achieve high purity.

  • Causality: The crude product may contain unreacted starting materials, byproducts from side reactions, and residual reagents.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral and acidic impurities.

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

    • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.

    • Crystallization: If the amine is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. It may also be possible to form a crystalline salt (e.g., hydrochloride) which can be purified by recrystallization.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Formation of the Aldehyde: The synthesis typically starts with the preparation of the key intermediate, 3-bromo-5-methylbenzaldehyde. A common method is the Grignard reaction using 1,3-dibromo-5-methylbenzene, magnesium, and a formylating agent like N,N-dimethylformamide (DMF).[4]

  • Reductive Amination: The resulting aldehyde then undergoes a reductive amination with isopropylamine to yield the final product.[6][8]

Q2: Are there alternative methods for synthesizing the 3-bromo-5-methylbenzaldehyde intermediate?

A2: Yes, several alternative routes exist for the synthesis of 3-bromo-5-methylbenzaldehyde:

  • Oxidation of 3-bromo-5-methylbenzyl alcohol: If the corresponding benzyl alcohol is available, it can be oxidized to the aldehyde using various oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

  • Reduction of 3-bromo-5-methylbenzonitrile: The nitrile can be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[10]

  • From 3-bromo-5-methylbenzoic acid: The carboxylic acid can be converted to the acid chloride and then reduced to the aldehyde using a suitable reducing agent (e.g., Rosenmund reduction).[11]

Q3: Can I use other reducing agents for the reductive amination step?

A3: While sodium triacetoxyborohydride is often preferred, other reducing agents can be used. Sodium borohydride (NaBH₄) can be effective, but it can also reduce the starting aldehyde, leading to the corresponding alcohol as a byproduct.[7] Catalytic hydrogenation over a palladium or platinum catalyst is another option, although it may require more specialized equipment.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.[12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the amine N-H bonds.

III. Experimental Workflows and Diagrams

Workflow 1: Synthesis of 3-Bromo-5-methylbenzaldehyde via Grignard Reaction

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Grignard Reagent Formation cluster_electrophile Electrophilic Quench cluster_product Product 1,3-Dibromo-5-methylbenzene 1,3-Dibromo-5-methylbenzene Grignard_Reagent 3-Bromo-5-methylphenyl- magnesium bromide 1,3-Dibromo-5-methylbenzene->Grignard_Reagent Slow addition Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Anhydrous_Ether Anhydrous Ether/THF Anhydrous_Ether->Grignard_Reagent Workup Acidic Workup (e.g., aq. NH4Cl) Grignard_Reagent->Workup Reacts with DMF N,N-Dimethylformamide (DMF) DMF->Workup Aldehyde 3-Bromo-5-methyl- benzaldehyde Workup->Aldehyde

Caption: Grignard reaction workflow for the synthesis of 3-bromo-5-methylbenzaldehyde.

Workflow 2: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_imine Imine Formation (in situ) cluster_reduction Reduction cluster_product Final Product Aldehyde 3-Bromo-5-methyl- benzaldehyde Imine Intermediate Imine Aldehyde->Imine Amine Isopropylamine Amine->Imine Catalytic H+ Solvent DCM or DCE Solvent->Imine Final_Amine 1-(3-Bromo-5-methylphenyl)- 2-methylpropan-1-amine Imine->Final_Amine Reducing_Agent NaBH(OAc)3 Reducing_Agent->Final_Amine

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine and its Chloro-Analogue: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the vast chemical space of substituted phenethylamines, subtle structural modifications can lead to profound shifts in pharmacological activity.[1][2] This guide provides an in-depth comparative analysis of two closely related analogues: 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine (the "bromo-analogue") and 1-(3-Chloro-5-methylphenyl)-2-methylpropan-1-amine (the "chloro-analogue"). These compounds share a common 2-methylpropan-1-amine backbone attached to a 3,5-substituted phenyl ring, differing only by the halogen at the 3-position.

The strategic introduction of halogens is a cornerstone of modern medicinal chemistry, used to modulate a compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.[3][4] The choice between a bromine or chlorine atom can influence lipophilicity, metabolic stability, and binding interactions at the target site.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for understanding the anticipated differences between these two compounds and providing robust experimental protocols to validate these predictions.

Proposed Synthetic Pathway: Reductive Amination

A logical and efficient approach to synthesizing both target compounds is through the reductive amination of a common ketone precursor. This pathway is advantageous due to the commercial availability of starting materials and the high-yielding nature of the reactions involved. The general workflow involves the synthesis of the requisite ketone followed by its conversion to the primary amine.

Rationale for Synthetic Strategy

The chosen pathway begins with Friedel-Crafts acylation of a halogenated m-xylene derivative. This electrophilic aromatic substitution is a classic and reliable method for forming carbon-carbon bonds with aromatic rings. The subsequent conversion of the ketone to an amine via reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation is a standard, high-yield transformation in medicinal chemistry. This approach allows for the synthesis of both analogues from a single, well-established playbook.

Experimental Protocol: Synthesis of Halogenated Analogues

Step 1: Friedel-Crafts Acylation to form 1-(3-Halo-5-methylphenyl)-2-methylpropan-1-one

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) as the solvent and cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) to the stirred suspension.

  • Add either 1-bromo-3,5-dimethylbenzene or 1-chloro-3,5-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Amination to form Target Amines

  • Dissolve the ketone (1.0 equivalent) from Step 1 in methanol.

  • Add ammonium acetate (10 equivalents) and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water and basify the solution with 2M sodium hydroxide (NaOH) to a pH > 12.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating the freebase with HCl in ether, followed by recrystallization.[7][8]

Comparative Physicochemical Properties

The substitution of chlorine with bromine is expected to induce measurable changes in the molecule's physicochemical profile, primarily affecting lipophilicity and molecular weight.

Property1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine1-(3-Chloro-5-methylphenyl)-2-methylpropan-1-amineRationale for Difference
Molecular Weight ~256.17 g/mol ~211.72 g/mol Bromine has a significantly higher atomic mass than chlorine.
Predicted LogP HigherLowerBromine is more lipophilic than chlorine, increasing the overall lipophilicity of the molecule. This can enhance membrane permeability but may also increase metabolic liability or off-target binding.[3][5]
Predicted pKa Slightly LowerSlightly HigherBoth halogens are electron-withdrawing via induction, which slightly decreases the basicity (lowers the pKa) of the amine compared to an unsubstituted analogue. Bromine is slightly less electronegative than chlorine, but its larger size can influence polarizability. The net effect on pKa is expected to be minimal but could subtly alter the ionization ratio at physiological pH.

Structural Characterization and Analysis

Confirmation of synthesis and purity assessment are critical steps. A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of these basic amines.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Detection: UV-Vis detector at ~254 nm.

  • Derivatization: For enhanced sensitivity, pre-column derivatization with reagents like o-Phthalaldehyde (OPA) can be used for fluorescence detection.[9][11]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra of both compounds will be very similar, with key signals in the aromatic and aliphatic regions.

  • Aromatic Region (δ 6.5-8.0 ppm): The protons on the phenyl ring will appear in this region.[12][13] The substitution pattern will result in distinct splitting patterns (e.g., doublets, triplets, or singlets depending on the specific proton). Subtle downfield shifts may be observed for protons ortho to the halogen due to its electron-withdrawing nature.[14]

  • Benzylic Proton (δ ~4.0-4.5 ppm): The proton on the carbon bearing the amine group will likely appear as a doublet, coupled to the adjacent proton.

  • Aliphatic Protons (δ 0.5-2.5 ppm): The methyl and methine protons of the isobutyl group will be found in this upfield region.

Mass Spectrometry (MS)

MS is definitive for confirming the identity of each analogue due to the unique isotopic patterns of chlorine and bromine.

  • Chloro-Analogue: Will exhibit a characteristic M+ and M+2 isotopic cluster in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Bromo-Analogue: Will show a characteristic M+ and M+2 isotopic cluster in an approximate 1:1 ratio, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br.

Anticipated Pharmacological Profile

Substituted phenethylamines are well-known modulators of monoamine neurotransmitter systems.[15] It is highly probable that these analogues will interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[16] Their primary mechanism of action is likely the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these monoamines.

The increased lipophilicity of the bromo-analogue may lead to several consequences:

  • Increased Potency: Enhanced ability to cross the blood-brain barrier and cell membranes could lead to higher effective concentrations at the target site, potentially resulting in greater potency compared to the chloro-analogue.[17]

  • Altered Selectivity: The size and electronic properties of bromine versus chlorine could change the binding orientation within the transporter, potentially altering the selectivity profile (e.g., DAT vs. SERT).

  • Pharmacokinetic Differences: Higher lipophilicity might lead to increased plasma protein binding and a larger volume of distribution. It may also provide a site for metabolic attack (e.g., dehalogenation or oxidation), affecting the compound's half-life.

monoamine_reuptake_inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Vesicle MA->Vesicle VMAT2 Vesicle->Synapse Release Transporter Reuptake Transporter (e.g., DAT) MA_Synapse Synaptic Monoamine MA_Synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_Synapse->Receptor Binds Inhibitor Bromo/Chloro Analogue Inhibitor->Transporter Blocks Signal Signal Transduction Receptor->Signal

Figure 1: General mechanism of monoamine reuptake inhibition at the synapse. The bromo- and chloro-analogues are hypothesized to block transporters like DAT, increasing neurotransmitter levels in the synaptic cleft.

Protocols for Comparative Experimental Validation

To empirically determine the differences between the bromo- and chloro-analogues, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) by Shake-Flask Method

This protocol provides the "gold standard" measurement of lipophilicity under physiologically relevant pH.[18][19]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and a volume of n-octanol. Saturate the PBS with n-octanol and the n-octanol with PBS by mixing them vigorously for 24 hours and then allowing the phases to separate.[20]

  • Sample Preparation: Prepare a stock solution of each analogue (e.g., 10 mM in DMSO).

  • Partitioning: In a vial, add 1 mL of the saturated PBS (pH 7.4) and 1 mL of the saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Cap the vial and shake or rotate it gently for at least 2 hours to allow for equilibrium to be reached.[21]

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous (PBS) and organic (n-octanol) phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[22]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 2: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the amine's pKa.[23][24]

  • System Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[24]

  • Sample Preparation: Accurately weigh and dissolve a sample of the amine hydrochloride salt in deionized water to create a solution of known concentration (e.g., 1 mM).[23] To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added.[24]

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[24]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine and its chloro-analogue. Based on fundamental principles of medicinal chemistry, the bromo-analogue is predicted to be more lipophilic, a property that often correlates with increased biological activity.[5][17] However, this can also impact solubility, metabolism, and potential toxicity. The chloro-analogue, while likely less lipophilic, may offer a more favorable balance of properties for drug development.

The provided synthetic and analytical protocols offer a clear path for synthesizing these molecules and empirically validating the predicted differences in their physicochemical properties. Subsequent in vitro pharmacological assays, such as competitive binding or functional uptake inhibition assays using cells expressing monoamine transporters, are necessary to determine their biological potency and selectivity. This head-to-head comparison will provide invaluable data, guiding further optimization efforts in the pursuit of novel therapeutics targeting the central nervous system.

References

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  • Hossain, S., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(1), 58-67. [Link]

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

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  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • ACS Publications. (2026, February 16). 1H NMR Quantification of Aromatic Monomers from Reductive Catalytic Fractionation. ACS Sustainable Chemistry & Engineering. [Link]

  • Ozgeris, B., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106212. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

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  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Org. Synth. 2005, 82, 64. [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Application Note. [Link]

  • Molbase. (n.d.). Synthesis of 1-[1-(3-chloro-5-methylphenyl)cyclobutyl]butylamine hydrochloride. Retrieved from [Link]

  • Dudek, M., et al. (2026, January 12). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Pharmacology. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wińska, K., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • PubMed. (1981). A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. Journal of Pharmacy and Pharmacology, 33(1), 32-36. [Link]

  • PubChem. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
  • PubChem. (n.d.). 1-(3-Chloro-5-methylphenyl)ethan-1-amine. Retrieved from [Link]

  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Phenylisopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the synthesis of substituted phenylisopropylamines represents a cornerstone of medicinal chemistry and pharmacological research. The selection of a synthetic route is a critical decision, profoundly influencing yield, purity, stereochemical control, scalability, and safety. This guide provides an in-depth, objective comparison of the classical and modern synthetic methodologies for this important class of compounds, grounded in experimental data and mechanistic insights.

Introduction: The Strategic Importance of Synthesis Design

Substituted phenylisopropylamines are a broad class of compounds with diverse pharmacological activities, ranging from central nervous system stimulants to anorectics and entactogens. The strategic placement of substituents on the phenyl ring and the nitrogen atom allows for the fine-tuning of their biological effects. Consequently, the efficient and controlled synthesis of these molecules is of paramount importance. This guide will navigate the reader through the most significant synthetic pathways, elucidating the rationale behind experimental choices and providing a framework for selecting the optimal route for a given research or development objective.

Part 1: Classical Synthetic Routes

The following sections detail the historically significant and widely practiced methods for synthesizing substituted phenylisopropylamines.

The Leuckart Reaction: A Classic Reductive Amination

The Leuckart reaction is a one-pot reductive amination of a ketone, in this case, a substituted phenyl-2-propanone (P2P), using formic acid or a derivative like ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2][3]

Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion intermediate from the ketone and ammonia (generated in situ from ammonium formate).[1] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[1] The use of formamide as the reagent often leads to the formation of the N-formyl intermediate, which requires a subsequent hydrolysis step to yield the primary amine.[4] This method is historically significant due to its simplicity and the use of readily available, non-metallic reducing agents.[2][4] However, it typically requires high reaction temperatures (120-180 °C) and can result in the formation of byproducts.[1][3]

Experimental Protocol: Leuckart Reaction of Phenyl-2-propanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted phenyl-2-propanone (1.0 eq) with an excess of ammonium formate (5-10 eq) or formamide (5-10 eq).

  • Heating: Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (if using formamide): After cooling, add a 15-20% solution of hydrochloric acid to the reaction mixture and reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Workup: Cool the mixture and basify with a concentrated sodium hydroxide solution until a pH > 12 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude amine can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Data Summary: Leuckart Reaction

ParameterObservation
Typical Yield 30-60%
Purity Moderate; often requires extensive purification
Scalability Moderate
Key Reagents Ammonium formate or formamide, P2P
Advantages One-pot reaction, inexpensive reagents
Disadvantages High temperatures, potential for byproducts, moderate yields

Leuckart Reaction Workflow

Leuckart_Reaction P2P Substituted Phenyl-2-propanone Iminium Iminium Ion Intermediate P2P->Iminium Condensation AmmoniumFormate Ammonium Formate (or Formamide) AmmoniumFormate->Iminium N_Formyl N-Formyl Intermediate (with Formamide) Iminium->N_Formyl Formylation Amine Substituted Phenylisopropylamine Iminium->Amine Reduction (Hydride Transfer) Hydrolysis Acid Hydrolysis N_Formyl->Hydrolysis Hydrolysis->Amine

Caption: Workflow of the Leuckart reaction for phenylisopropylamine synthesis.

Reductive Amination of Phenyl-2-propanone (P2P)

This is arguably the most versatile and widely employed method for the synthesis of substituted phenylisopropylamines.[5] It involves the reaction of a substituted P2P with an amine source (e.g., ammonia for primary amines) to form an imine, which is then reduced in situ to the corresponding amine.[5][6]

Mechanism and Rationale: The initial step is the nucleophilic addition of the amine to the carbonyl group of the P2P, forming a hemiaminal intermediate which then dehydrates to an imine.[5][6] A reducing agent, present in the reaction mixture, subsequently reduces the C=N double bond of the imine to the amine.[5][6] The choice of reducing agent is critical and influences the reaction conditions, selectivity, and workup procedure.

Common Reducing Agents:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in protic solvents like methanol or ethanol.[7][8] It is generally safer and easier to handle than LiAlH₄.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): A more selective reducing agent than NaBH₄, as it is less reactive towards ketones and aldehydes at neutral pH, allowing for the efficient reduction of the in situ formed imine.[8][9]

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF.[10][11] It readily reduces a wide range of functional groups.

  • Catalytic Hydrogenation (H₂/Catalyst): This method employs hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[5] It is a clean method, with the only byproduct being water.

Experimental Protocol: Reductive Amination using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenyl-2-propanone (1.0 eq) and a source of ammonia, such as ammonium acetate (2-3 eq), in methanol. Stir the mixture at room temperature.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 30°C with an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

  • Purification: Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone. Then, basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12.

  • Extraction and Isolation: Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure to yield the crude amine.

Data Summary: Comparison of Reductive Amination Methods

Reducing AgentTypical YieldSolventsAdvantagesDisadvantages
NaBH₄ 60-80%Methanol, EthanolMild, safe, easy workupLess selective than NaBH₃CN
NaBH₃CN 70-90%Methanol, EthanolHighly selective for iminesMore toxic due to cyanide
LiAlH₄ 70-90%Anhydrous Ether, THFHigh yielding, potentHighly reactive, hazardous workup
H₂/Raney Ni 80-95%Ethanol, MethanolClean, high yieldingRequires specialized hydrogenation equipment

Reductive Amination Workflow

Reductive_Amination P2P Substituted Phenyl-2-propanone Imine Imine Intermediate P2P->Imine Condensation AmineSource Amine Source (e.g., Ammonia) AmineSource->Imine Product Substituted Phenylisopropylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Product

Caption: General workflow for the reductive amination of P2P.

The Ritter Reaction: An Alternative from Alkenes or Alcohols

The Ritter reaction offers a distinct pathway to N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[12] It typically involves the reaction of a nitrile with a substrate capable of forming a stable carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[12][13][14]

Mechanism and Rationale: The strong acid protonates the alkene (e.g., allylbenzene) or alcohol to generate a carbocation. This electrophilic carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate.[12][13] Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide.[12][13] For the synthesis of phenylisopropylamines, allylbenzene can be used as a starting material with acetonitrile.[15] The resulting N-acetylamphetamine is then hydrolyzed to amphetamine.[15] A major drawback of this method is the co-generation of substantial amounts of salt byproducts and the need for very strong acids.[12]

Experimental Protocol: Ritter Reaction with Allylbenzene

  • Reaction Setup: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a mixture of allylbenzene (1.0 eq) and acetonitrile (1.5-2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and then neutralize with a concentrated sodium hydroxide solution. The N-acetylated product can be extracted with an organic solvent.

  • Amide Hydrolysis: The crude N-acetylated product is then refluxed in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.

  • Workup and Purification: After hydrolysis, the mixture is worked up similarly to the other methods (basification, extraction, and purification).

Data Summary: Ritter Reaction

ParameterObservation
Typical Yield 40-60%
Purity Moderate; requires two synthetic steps
Scalability Moderate; large amounts of acid and base needed
Key Reagents Allylbenzene, Acetonitrile, Strong Acid
Advantages Utilizes different starting materials
Disadvantages Harsh conditions, significant salt waste, moderate yields

Ritter Reaction Workflow

Ritter_Reaction Alkene Allylbenzene Carbocation Carbocation Intermediate Alkene->Carbocation Acid Strong Acid (e.g., H2SO4) Acid->Carbocation Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Acetonitrile Nitrile->Nitrilium Amide N-acetylamphetamine Nitrilium->Amide Hydrolysis Hydrolysis Acid/Base Hydrolysis Amide->Hydrolysis Amine Phenylisopropylamine Hydrolysis->Amine

Caption: Workflow of the Ritter reaction for phenylisopropylamine synthesis.

The Oxime Route: A Two-Step P2P Conversion

This method involves the conversion of a substituted P2P to its corresponding oxime, followed by the reduction of the oxime to the primary amine.

Mechanism and Rationale: The first step is the condensation of the ketone with hydroxylamine hydrochloride in the presence of a weak base (e.g., sodium acetate) to form the phenyl-2-propanone oxime.[16] The oxime is then reduced to the amine. The C=N bond is reduced, and the N-O bond is cleaved. This reduction can be achieved using various reducing agents.

Common Reducing Agents for Oxime Reduction:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces oximes to primary amines.[11] The reaction is typically carried out in anhydrous ether or THF.

  • Sodium Amalgam (Na/Hg) or Sodium in Alcohol: A classic method for oxime reduction, though less common now due to the toxicity of mercury.

  • Catalytic Hydrogenation: Hydrogen gas with catalysts like Raney Nickel or Palladium can also be used for this reduction.

Experimental Protocol: Oxime Formation and Reduction with LiAlH₄

  • Oxime Formation:

    • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of water and ethanol.

    • Add the substituted phenyl-2-propanone (1.0 eq) and reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and collect the precipitated oxime by filtration.

  • Oxime Reduction:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[12][17][18]

    • Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a reflux condenser.

    • Dissolve the oxime in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash with ether.

    • Dry the combined organic filtrates and remove the solvent to yield the crude amine.

Data Summary: Oxime Route

ParameterObservation
Typical Yield 60-80% (over two steps)
Purity Good; the intermediate oxime can be purified
Scalability Moderate; handling of LiAlH₄ can be challenging on a large scale
Key Reagents P2P, Hydroxylamine HCl, LiAlH₄ (or other reducing agents)
Advantages Can provide a purer product due to the isolation of the intermediate
Disadvantages Two-step process, use of hazardous reagents like LiAlH₄

Oxime Synthesis and Reduction Workflow

Oxime_Route P2P Substituted Phenyl-2-propanone Oxime P2P-Oxime P2P->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oxime Amine Substituted Phenylisopropylamine Oxime->Amine Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Amine

Caption: Workflow for the synthesis of phenylisopropylamines via the oxime route.

Part 2: Modern Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. For substituted phenylisopropylamines, this has translated into the development of catalytic and asymmetric approaches.

Catalytic and Asymmetric Approaches

The synthesis of enantiomerically pure substituted phenylisopropylamines is of great interest, as the pharmacological activity often resides in a single enantiomer.[19] Modern methods often employ chiral auxiliaries or catalysts to achieve high enantioselectivity.

Asymmetric Reductive Amination using a Chiral Auxiliary:

This strategy involves the condensation of the P2P with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine.[20] The diastereomeric imines are then reduced, and the chiral auxiliary is subsequently cleaved by hydrogenolysis to yield the desired enantiomerically enriched phenylisopropylamine.[20] This method can achieve high enantiomeric purities (96-99%) and overall yields of around 60%.[20]

Catalytic Transfer Hydrogenation:

Catalytic transfer hydrogenation is an attractive alternative to using high-pressure hydrogen gas.[21] In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst (e.g., based on ruthenium or iridium) to effect the reduction.[19][21][22] This can be applied to the reductive amination of P2P, often under milder conditions than classical methods.

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

  • Imine Formation: React the substituted phenyl-2-propanone (1.0 eq) with (R)- or (S)-α-methylbenzylamine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Reduction: Reduce the in situ formed imine using a low-pressure hydrogenation with a catalyst such as Raney Nickel, or with a milder reducing agent like sodium borohydride.[20] This forms a mixture of diastereomeric N-(α-phenethyl)phenylisopropylamines.

  • Diastereomer Separation (Optional but Recommended): The diastereomers can be separated at this stage by crystallization of their salts (e.g., hydrochloride salts) to improve the final enantiomeric purity.[20]

  • Hydrogenolysis: Cleave the chiral auxiliary by catalytic hydrogenolysis. This is typically done using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[20]

  • Workup and Purification: After removal of the catalyst by filtration, the product is isolated and purified.

Data Summary: Asymmetric Synthesis

ParameterObservation
Typical Yield ~60%
Enantiomeric Purity 96-99% e.e.
Scalability Moderate; requires additional steps for auxiliary attachment and removal
Key Reagents P2P, Chiral Amine, Reducing Agent, Hydrogenolysis Catalyst
Advantages High enantioselectivity
Disadvantages Multi-step process, cost of chiral auxiliary

Asymmetric Synthesis Workflow

Asymmetric_Synthesis P2P Substituted Phenyl-2-propanone ChiralImine Chiral Imine Intermediate P2P->ChiralImine ChiralAuxiliary Chiral Auxiliary (e.g., (R)-α-methylbenzylamine) ChiralAuxiliary->ChiralImine Reduction Reduction ChiralImine->Reduction Diastereomers Diastereomeric Amines Reduction->Diastereomers Hydrogenolysis Hydrogenolysis (Cleavage) Diastereomers->Hydrogenolysis EnantiopureAmine Enantiomerically Enriched Amine Hydrogenolysis->EnantiopureAmine

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Part 3: Comparative Analysis and Conclusion

The choice of a synthetic route for substituted phenylisopropylamines is a multi-faceted decision that depends on the specific goals of the synthesis.

Master Comparison Table

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityScalabilitySafety ConcernsStereocontrol
Leuckart Reaction P2PAmmonium Formate30-60%ModerateModerateHigh temperaturesNone
Reductive Amination P2PNaBH₄, LiAlH₄, H₂/Catalyst60-95%Good-ExcellentHighVaries with reducing agentNone (without modification)
Ritter Reaction Alkene/AlcoholNitrile, Strong Acid40-60%ModerateModerateStrong acids, salt wasteNone
Oxime Route P2PNH₂OH·HCl, LiAlH₄60-80%GoodModerateLiAlH₄ is highly reactiveNone
Asymmetric Synthesis P2PChiral Auxiliary~60%ExcellentModerateStandard organic synthesis hazardsExcellent

Conclusion: Selecting the Optimal Synthetic Pathway

For high-yield and high-purity racemic material , catalytic hydrogenation or reductive amination with sodium borohydride/cyanoborohydride are the methods of choice. They offer excellent yields, cleaner reactions, and are generally more scalable and safer than the Leuckart or LiAlH₄-based routes.

For the synthesis of enantiomerically pure compounds , an asymmetric approach using a chiral auxiliary is the most effective classical method, despite the additional steps involved. Modern catalytic asymmetric methods are also becoming increasingly prevalent.

The Leuckart and Ritter reactions remain of historical and academic interest, but their practical application in a modern research and development setting is limited by lower yields, harsher conditions, and purification challenges.

The oxime route provides a viable alternative to direct reductive amination, particularly if purification of the intermediate oxime is advantageous for achieving higher final product purity.

Ultimately, the optimal synthetic route is a balance of factors including the desired purity and stereochemistry of the final product, the availability and cost of reagents, the scale of the synthesis, and the safety infrastructure available to the researcher. This guide provides the foundational knowledge to make an informed and strategic decision.

References

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  • Haskelberg, L. (1948). Aminative Reduction of Ketones. Journal of the American Chemical Society, 70(8), 2811-2812.
  • Nichols, D. E., Barfknecht, C. F., Rusterholz, D. B., Benington, F., & Morin, R. D. (1973). Asymmetric synthesis of psychotomimetic phenylisopropylamines. Journal of Medicinal Chemistry, 16(5), 480-483.
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Safety Operating Guide

Personal protective equipment for handling 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

As a novel research chemical, 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine presents a unique combination of structural features that necessitate a cautious and well-informed approach to its handling. This guide provides essential safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to empower researchers in its safe utilization. The procedural guidance herein is designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

Understanding the Hazard Profile: A Structural-Activity Perspective

The toxicological properties of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine have not been extensively documented. Therefore, a risk assessment must be based on the hazards associated with its structural components: a substituted phenethylamine core and a brominated aromatic ring.

  • Substituted Phenethylamines: This class of compounds can exhibit a range of physiological effects. While the specific activity of this compound is unknown, it is prudent to assume it may be biologically active. General handling precautions for phenethylamines include avoiding all personal contact, including inhalation, and wearing protective clothing.[1][2] In case of exposure, immediate medical attention is advised.[3]

  • Brominated Aromatic Compounds: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic substance. Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[4] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, potentially causing systemic toxicity.[5] Furthermore, combustion of halogenated compounds may produce toxic gases.[6]

Given these considerations, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is paramount to prevent exposure through inhalation, dermal contact, and eye contact.[7] The following table summarizes the minimum PPE requirements for handling 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves must be inspected for any signs of degradation before and during use.[2][8] After handling, hands should be thoroughly washed and dried.
Eye and Face Protection Chemical safety goggles in combination with a face shield are required to protect against splashes and aerosols.[3] Standard safety glasses do not provide adequate protection.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[2]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to guide the user through the entire process of handling 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, from initial preparation to final disposal.

Caption: A comprehensive workflow for the safe handling of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine.

Disposal Plan: Responsible Management of Halogenated Waste

As a brominated compound, 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine and any materials contaminated with it must be disposed of as halogenated organic waste.[4][9]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[9][10] This is crucial because the disposal methods for these two types of waste are different and significantly impact cost and environmental safety.[9]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[10][11]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid to prevent leaks and vapor release.[11]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Small Spill For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for halogenated waste disposal.[1]
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately.[11]

By adhering to these guidelines, researchers can confidently and safely handle 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, ensuring both personal safety and the integrity of their research.

References

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  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine
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1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.